Cas no 1805680-09-4 (Methyl 5-formyl-1H-benzimidazole-2-carboxylate)

Methyl 5-formyl-1H-benzimidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-formyl-1H-benzimidazole-2-carboxylate
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- Inchi: 1S/C10H8N2O3/c1-15-10(14)9-11-7-3-2-6(5-13)4-8(7)12-9/h2-5H,1H3,(H,11,12)
- InChI Key: OOGMSWCGPISBIQ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=NC2C=CC(C=O)=CC=2N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 269
- Topological Polar Surface Area: 72
- XLogP3: 1.1
Methyl 5-formyl-1H-benzimidazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061001355-500mg |
Methyl 5-formyl-1H-benzimidazole-2-carboxylate |
1805680-09-4 | 98% | 500mg |
$1,100.51 | 2022-04-01 | |
Alichem | A061001355-250mg |
Methyl 5-formyl-1H-benzimidazole-2-carboxylate |
1805680-09-4 | 98% | 250mg |
$726.55 | 2022-04-01 | |
Alichem | A061001355-1g |
Methyl 5-formyl-1H-benzimidazole-2-carboxylate |
1805680-09-4 | 98% | 1g |
$1,886.60 | 2022-04-01 |
Methyl 5-formyl-1H-benzimidazole-2-carboxylate Related Literature
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on Methyl 5-formyl-1H-benzimidazole-2-carboxylate
Comprehensive Overview of Methyl 5-formyl-1H-benzimidazole-2-carboxylate (CAS No. 1805680-09-4)
Methyl 5-formyl-1H-benzimidazole-2-carboxylate (CAS No. 1805680-09-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzimidazole derivative is characterized by its unique molecular structure, featuring a formyl group at the 5-position and a methyl ester at the 2-position. These functional groups make it a versatile intermediate for synthesizing more complex molecules, particularly in the development of heterocyclic compounds and bioactive agents.
The compound’s CAS number 1805680-09-4 is frequently searched in scientific databases, reflecting its relevance in modern chemistry. Researchers are particularly interested in its potential applications in drug discovery and material science. For instance, Methyl 5-formyl-1H-benzimidazole-2-carboxylate has been explored as a precursor for anticancer agents and antimicrobial compounds, aligning with the growing demand for novel therapeutics in the post-pandemic era.
One of the trending topics in organic chemistry is the green synthesis of such intermediates. Scientists are investigating eco-friendly methods to produce Methyl 5-formyl-1H-benzimidazole-2-carboxylate, reducing reliance on hazardous reagents. This aligns with the broader industry shift toward sustainable chemistry, a subject frequently queried in search engines. The compound’s synthesis often involves catalytic oxidation or multicomponent reactions, which are areas of active research.
Another hot topic is the role of benzimidazole derivatives in catalysis and coordination chemistry. The formyl group in CAS 1805680-09-4 allows for further functionalization, making it valuable for designing ligands in metal-organic frameworks (MOFs) or photocatalysts. These applications are highly searched due to their relevance in renewable energy and environmental remediation.
From a commercial perspective, Methyl 5-formyl-1H-benzimidazole-2-carboxylate is often sourced by pharmaceutical manufacturers and research laboratories. Its purity and stability are critical, leading to frequent searches for analytical methods like HPLC and NMR for quality control. Additionally, questions about its storage conditions and solubility are common among users, emphasizing the need for detailed technical data.
In summary, Methyl 5-formyl-1H-benzimidazole-2-carboxylate (CAS No. 1805680-09-4) is a compound of high interest due to its structural versatility and broad applicability. Its relevance to drug development, sustainable synthesis, and advanced materials ensures it remains a focal point in scientific and industrial discussions. As research progresses, this compound is likely to play an even greater role in addressing global challenges in healthcare and technology.
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